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Introduction
The reaction of benzoylacetonitrile and its derivatives with internal alkynes has emerged as a

powerful tool in synthetic organic chemistry for the construction of complex, polycyclic aromatic

compounds. These reactions, often catalyzed by transition metals such as rhodium, provide

efficient pathways to synthesize valuable heterocyclic scaffolds, including naphtho[1,8-

bc]pyrans and carbazoles. These structural motifs are of significant interest to the

pharmaceutical industry due to their presence in numerous biologically active molecules with

potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the rhodium-

catalyzed reaction of benzoylacetonitrile and a related indolyl analogue with internal alkynes.

While direct gold-catalyzed protocols for this specific transformation are not as prevalent in the

literature, a general protocol for gold-catalyzed pyridine synthesis is also included to highlight

the utility of gold catalysis in constructing nitrogen-containing heterocycles. The information

presented herein is intended to guide researchers in the synthesis and exploration of these

compounds for applications in drug discovery and development.
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Rhodium-Catalyzed Cascade Annulation of
Benzoylacetonitrile with Internal Alkynes
Rhodium(III)-catalyzed cascade oxidative annulation of benzoylacetonitrile with internal alkynes

provides an efficient route to substituted naphtho[1,8-bc]pyrans.[1] The reaction proceeds

through a stepwise process involving sequential C(sp²)-H/C(sp³)-H and C(sp²)-H/O-H bond

cleavages and annulation with the alkyne.[1] A 1-naphthol intermediate is formed in the first

step of this cascade.[1]

A computational study has shown that the cleavage of the C(sp³)-H bond is the rate-

determining step of the catalytic cycle.[2]

Experimental Protocol: Synthesis of Naphtho[1,8-
bc]pyrans
This protocol is adapted from the supporting information of a computational study on the

rhodium-catalyzed cascade oxidative annulation of benzoylacetonitrile with alkynes.

General Procedure:

A mixture of benzoylacetonitrile (0.2 mmol, 1.0 equiv), the internal alkyne (0.5 mmol, 2.5 equiv),

[Cp*RhCl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv) in 2 mL of dichloroethane (DCE) is stirred at

120 °C for 24 hours under an argon atmosphere. After completion of the reaction (monitored by

TLC), the reaction mixture is cooled to room temperature, filtered through a pad of celite, and

the solvent is removed under reduced pressure. The residue is purified by column

chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired naphtho[1,8-

bc]pyran product.

Data Presentation: Synthesis of Naphtho[1,8-bc]pyrans
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Entry
Benzoylaceton
itrile

Internal Alkyne Product Yield (%)

1
Benzoylacetonitri

le

Diphenylacetylen

e

2,3-Diphenyl-8-

cyanobenzo[h]ch

romene

85

2

4-

Methylbenzoylac

etonitrile

Diphenylacetylen

e

2,3-Diphenyl-6-

methyl-8-

cyanobenzo[h]ch

romene

82

3

4-

Methoxybenzoyl

acetonitrile

Diphenylacetylen

e

2,3-Diphenyl-6-

methoxy-8-

cyanobenzo[h]ch

romene

78

4
Benzoylacetonitri

le

1,2-di-p-

tolylacetylene

2,3-Di-p-tolyl-8-

cyanobenzo[h]ch

romene

88

5
Benzoylacetonitri

le

1-phenyl-2-p-

tolylacetylene

Mixture of

regioisomers
80

Yields are isolated yields and may vary depending on the specific substrates and reaction

conditions.

Rhodium-Catalyzed Synthesis of Substituted
Carbazoles
The rhodium-catalyzed oxidative annulation has been extended to 3-(1H-indol-3-yl)-3-

oxopropanenitriles with internal alkynes to afford substituted carbazoles.[3] This reaction

involves a formal Rh(III)-catalyzed (4+2) cycloaddition.[3] Depending on the stoichiometry of

the alkyne, tandem (4+2) and (5+2) cycloadditions can occur to yield 4H-oxepino[2,3,4,5-

def]carbazoles.[3]
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Experimental Protocol: Synthesis of Carbazoles from
Indolyl-β-ketonitriles
This protocol is adapted from the experimental procedure for the rhodium-catalyzed C2 and C4

C-H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes.[3]

General Procedure:

To a screw-capped vial are added 3-(1H-indol-3-yl)-3-oxopropanenitrile (0.2 mmol, 1.0 equiv),

the internal alkyne (0.44 mmol, 2.2 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02

mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv). The vial is sealed and the mixture is

stirred in 1,2-dichloroethane (2.0 mL) at 100 °C for 24 hours. After cooling to room temperature,

the reaction mixture is filtered through a short pad of celite and the solvent is evaporated. The

residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate)

to give the desired carbazole product.

Data Presentation: Synthesis of Substituted Carbazoles
Entry

Indolyl-β-
ketonitrile

Internal Alkyne Product Yield (%)

1

3-(1H-indol-3-

yl)-3-

oxopropanenitrile

Diphenylacetylen

e

1,2-Diphenyl-9H-

carbazole-4-

carbonitrile

92

2

3-(1-methyl-1H-

indol-3-yl)-3-

oxopropanenitrile

Diphenylacetylen

e

1,2-Diphenyl-9-

methyl-9H-

carbazole-4-

carbonitrile

95

3

3-(1H-indol-3-

yl)-3-

oxopropanenitrile

1,2-di-p-

tolylacetylene

1,2-Di-p-tolyl-9H-

carbazole-4-

carbonitrile

89

4

3-(1H-indol-3-

yl)-3-

oxopropanenitrile

1-phenyl-1-

propyne

1-Methyl-2-

phenyl-9H-

carbazole-4-

carbonitrile

75 (major

regioisomer)
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Yields are isolated yields and may vary depending on the specific substrates and reaction

conditions.

Gold-Catalyzed Synthesis of Functionalized
Pyridines (A Related Methodology)
While a direct gold-catalyzed reaction of benzoylacetonitrile with internal alkynes for pyridine

synthesis is not well-documented, gold catalysis is a powerful tool for the synthesis of various

heterocycles, including pyridines, from different starting materials. For instance, a gold-

catalyzed reaction of 2-propargyl 2H-azirine derivatives has been developed for the formation

of polysubstituted functionalized pyridines.[4] This transformation proceeds with low catalyst

loading and exhibits high functional-group tolerance.[4]

General Experimental Protocol for Gold-Catalyzed
Pyridine Synthesis
The following is a general procedure and may require optimization for specific substrates.

General Procedure:

To a solution of the appropriate starting material (e.g., a β-amino-α,β-unsaturated ketone or a

propargyl derivative) in a suitable solvent (e.g., DCE, toluene, or acetonitrile) is added a gold(I)

or gold(III) catalyst (e.g., AuCl, AuCl₃, or a phosphine gold complex) (1-5 mol%). The reaction

mixture is stirred at a specified temperature (ranging from room temperature to elevated

temperatures) until the starting material is consumed (monitored by TLC). Upon completion, the

solvent is removed under reduced pressure, and the crude product is purified by column

chromatography on silica gel to afford the substituted pyridine.

Mandatory Visualizations
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Rhodium-Catalyzed Annulation

Gold-Catalyzed Pyridine Synthesis

Benzoylacetonitrile / Indolyl-β-ketonitrile + Internal Alkyne

[Cp*RhCl₂]₂ (catalyst)
Cu(OAc)₂ (oxidant)

DCE (solvent)
100-120 °C

Column Chromatography Naphtho[1,8-bc]pyran / Carbazole

Appropriate Starting Material
(e.g., β-amino-α,β-unsaturated ketone)

Gold Catalyst (e.g., AuCl, AuCl₃)
Solvent (e.g., DCE)

Temperature (RT to elevated)
Column Chromatography Substituted Pyridine
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Caption: General experimental workflow for rhodium and gold-catalyzed reactions.
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Caption: Simplified rhodium-catalyzed cascade annulation pathway.
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Applications in Drug Discovery
The heterocyclic scaffolds synthesized through these reactions are of considerable interest to

drug development professionals due to their diverse pharmacological activities.

Carbazoles: Carbazole derivatives are known to exhibit a wide range of biological activities,

including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective

properties.[3] The ability to rapidly synthesize substituted carbazoles allows for the

generation of libraries of compounds for screening and lead optimization in various

therapeutic areas.

Naphtho[1,8-bc]pyrans: The naphthopyran core is found in various natural products and

synthetic compounds with significant biological properties. For instance, certain

naphthopyran derivatives have been investigated as c-Myb inhibitors, microtubule-targeting

agents, and for their antiangiogenic properties, making them promising candidates for cancer

therapy.

The synthetic methods described herein provide a valuable platform for medicinal chemists to

access novel and diverse chemical matter for drug discovery programs. The ability to

systematically modify the substitution patterns on the benzoylacetonitrile, the internal alkyne,

and the resulting heterocyclic core allows for the exploration of structure-activity relationships

and the development of potent and selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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